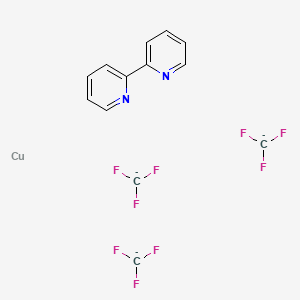
Bpycu(CF3)3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bpycu(CF3)3, also known as Copper, (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)-, is a copper complex with the molecular formula C13H8CuF9N2. This compound is notable for its unique structure, which includes three trifluoromethyl groups and a bipyridine ligand. It is a yellow solid that is soluble in organic solvents like acetone, ethyl acetate, and acetonitrile, but insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bpycu(CF3)3 can be synthesized through a mild and operationally simple method involving the use of a bench-stable copper(III) complex. The synthesis typically involves the reaction of copper(II) trifluoromethyl complexes with 2,2’-bipyridine under visible light. The reaction conditions are mild, often carried out at room temperature, and the process is initiated by photoinduced homolytic cleavage of the copper complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods. The scalability of the process would depend on the availability of starting materials and the efficiency of the reaction under industrial conditions.
Análisis De Reacciones Químicas
Types of Reactions
Bpycu(CF3)3 undergoes several types of chemical reactions, including:
Trifluoromethylation: This compound is used as a source of trifluoromethyl radicals, which can be introduced into various organic molecules.
Hydrogen Abstraction: The compound can abstract hydrogen atoms from unactivated C(sp3)-H bonds, leading to the formation of trifluoromethylated products.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include alkyl bromides, iodides, and primary amines.
Major Products
The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Bpycu(CF3)3 has a wide range of applications in scientific research:
Chemistry: It is used in the trifluoromethylation of organic molecules, which is important for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Bpycu(CF3)3 involves the generation of reactive electrophilic carbon-centered CF3 radicals through photoinduced homolytic cleavage. These radicals can then abstract hydrogen atoms from unactivated C(sp3)-H bonds, leading to the formation of trifluoromethylated products. The process involves radical-polar crossover and ionic coupling between the resulting carbocation intermediate and the anionic CF3 source .
Comparación Con Compuestos Similares
Similar Compounds
- Copper, (2,2’-bipyridine-κN1,κN1’)tris(trifluoromethyl)-
- 2,2’-bipyridine tris(trifluoromethyl) Copper
- (2,2’-Bipyridine-κN1,κN1’)tris(trifluoromethyl)-Copper
Uniqueness
Bpycu(CF3)3 is unique due to its ability to act as both a source of trifluoromethyl radicals and anions, making it highly versatile in various chemical reactions. Its stability and operational simplicity under mild conditions further enhance its applicability in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C13H8CuF9N2-3 |
|---|---|
Peso molecular |
426.75 g/mol |
Nombre IUPAC |
copper;2-pyridin-2-ylpyridine;trifluoromethane |
InChI |
InChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1; |
Clave InChI |
AFWFCKPJRVCIIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




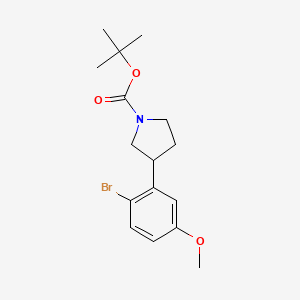
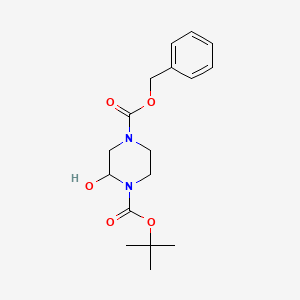

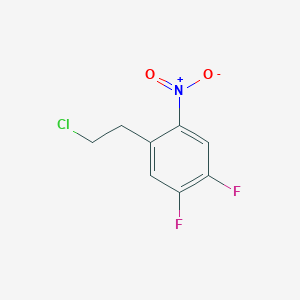
![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
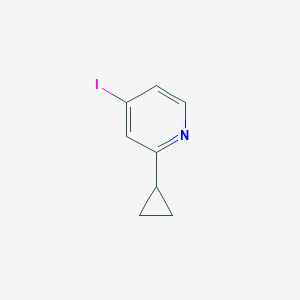
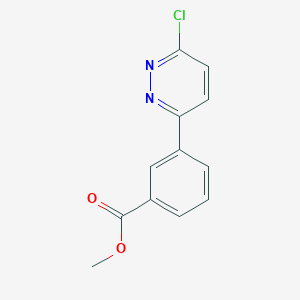

![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)
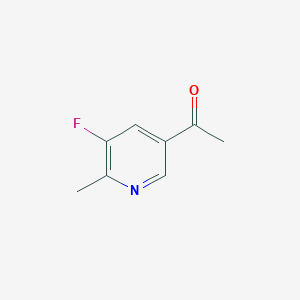
![Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
